6-Amino-2-fluoro-3-iodophenol
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Overview
Description
6-Amino-2-fluoro-3-iodophenol is an organic compound with the molecular formula C6H5FINO It is a substituted phenol, characterized by the presence of amino, fluoro, and iodo groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2-fluoro-3-iodophenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 2-fluoro-3-iodophenol with ammonia or an amine under suitable conditions to introduce the amino group. The reaction conditions often require a solvent such as ethanol or water and may be catalyzed by a base like sodium hydroxide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 6-Amino-2-fluoro-3-iodophenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The fluoro and iodo groups can be substituted by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a base.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Aminophenols.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
6-Amino-2-fluoro-3-iodophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 6-Amino-2-fluoro-3-iodophenol depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor of certain enzymes, interacting with active sites and affecting enzyme activity. The presence of the fluoro and iodo groups can influence its reactivity and binding affinity to molecular targets .
Comparison with Similar Compounds
- 4-Amino-2-fluoro-3-iodophenol
- 6-Amino-3-fluoro-2-iodophenol
- 6-Amino-2-chloro-3-iodophenol
Comparison: 6-Amino-2-fluoro-3-iodophenol is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and biological activity. The presence of both fluoro and iodo groups makes it particularly interesting for studies involving halogen bonding and electronic effects .
Properties
IUPAC Name |
6-amino-2-fluoro-3-iodophenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FINO/c7-5-3(8)1-2-4(9)6(5)10/h1-2,10H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHLXTUXJQHMRM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)O)F)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FINO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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